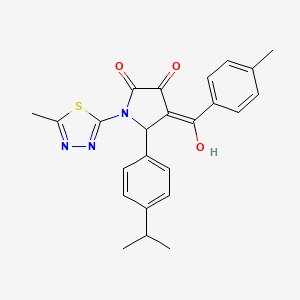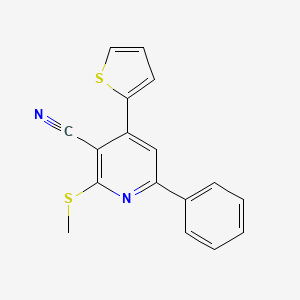![molecular formula C7H6O4S5 B11627612 ({5-[(Carboxymethyl)thio]-2-thioxo-1,3-dithiol-4-yl}thio)acetic acid](/img/structure/B11627612.png)
({5-[(Carboxymethyl)thio]-2-thioxo-1,3-dithiol-4-yl}thio)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({5-[(カルボキシメチル)チオ]-2-チオキソ-1,3-ジチオール-4-イル}チオ)酢酸: は、複数の硫黄原子とカルボキシメチル基を含む独自の構造が特徴の複雑な有機化合物です。
準備方法
合成経路と反応条件
({5-[(カルボキシメチル)チオ]-2-チオキソ-1,3-ジチオール-4-イル}チオ)酢酸の合成は、通常、複数段階の有機反応を伴います。このプロセスは、ジチオラン環の調製から始まり、カルボキシメチル基の導入が続きます。温度、溶媒、触媒などの特定の反応条件は、この化合物の合成を成功させるために不可欠です。
工業生産方法
({5-[(カルボキシメチル)チオ]-2-チオキソ-1,3-ジチオール-4-イル}チオ)酢酸の工業生産には、連続フローリアクターや自動合成システムなどの大規模合成技術が用いられる場合があります。これらの方法は、最終製品の高収率と高純度を保証し、さまざまな用途に適したものとなっています。
化学反応の分析
反応の種類
({5-[(カルボキシメチル)チオ]-2-チオキソ-1,3-ジチオール-4-イル}チオ)酢酸は、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、スルホキシドまたはスルホンを生成するように酸化できます。
還元: 還元反応により、チオキソ基をチオール基に変換できます。
置換: 適切な条件下では、カルボキシメチル基を他の官能基に置換できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。温度、pH、溶媒などの反応条件は、これらの反応の結果を決定する上で重要な役割を果たします。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される場合があり、置換反応によりさまざまな官能基を持つさまざまな誘導体が生成される可能性があります。
科学研究への応用
({5-[(カルボキシメチル)チオ]-2-チオキソ-1,3-ジチオール-4-イル}チオ)酢酸は、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物の独自の構造は、酵素相互作用やタンパク質修飾を研究するための潜在的な候補となっています。
医学: 特に特定の分子経路を標的にした治療薬としての可能性を探るための研究が進められています。
産業: 高度な材料の開発や、さまざまな化学プロセスにおける触媒として使用されています。
科学的研究の応用
({5-[(Carboxymethyl)thio]-2-thioxo-1,3-dithiol-4-yl}thio)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
({5-[(カルボキシメチル)チオ]-2-チオキソ-1,3-ジチオール-4-イル}チオ)酢酸の作用機序には、酵素やタンパク質などの特定の分子標的との相互作用が含まれます。この化合物の硫黄原子は、タンパク質中のチオール基と共有結合を形成し、タンパク質の機能に影響を与える修飾につながります。この相互作用は、さまざまな細胞経路と生物学的プロセスに影響を与える可能性があります。
類似の化合物との比較
類似の化合物
類似の化合物には、次のものなど、他のジチオラン誘導体とチオキソ化合物があります。
ジチオラン-3-チオン: 類似のジチオラン環構造を持つ化合物。
チオ酢酸: チオキソ基を持つ単純な化合物。
独自性
({5-[(カルボキシメチル)チオ]-2-チオキソ-1,3-ジチオール-4-イル}チオ)酢酸は、ジチオラン環とカルボキシメチル基を組み合わせているため、独特であり、独特の化学的性質と反応性を示します。この独自性は、研究や産業における特定の用途において価値のあるものとなっています。
類似化合物との比較
Similar Compounds
Similar compounds include other dithiolane derivatives and thioxo compounds, such as:
Dithiolane-3-thione: A compound with a similar dithiolane ring structure.
Thioacetic acid: A simpler compound with a thioxo group.
Uniqueness
({5-[(Carboxymethyl)thio]-2-thioxo-1,3-dithiol-4-yl}thio)acetic acid is unique due to its combination of a dithiolane ring and a carboxymethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C7H6O4S5 |
|---|---|
分子量 |
314.5 g/mol |
IUPAC名 |
2-[[5-(carboxymethylsulfanyl)-2-sulfanylidene-1,3-dithiol-4-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C7H6O4S5/c8-3(9)1-13-5-6(14-2-4(10)11)16-7(12)15-5/h1-2H2,(H,8,9)(H,10,11) |
InChIキー |
BHNWNFVBUKSDKL-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)O)SC1=C(SC(=S)S1)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-methoxybenzamide](/img/structure/B11627541.png)
![2-[(4-methoxybenzyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627543.png)
![2-(3-Nitrophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11627545.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627548.png)
![Ethyl 4-[(3,4-dichlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11627549.png)
![Ethyl 4-[(4-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11627558.png)

![N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11627579.png)

![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627591.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627599.png)
![Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11627602.png)
![Ethyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-6-carboxylate](/img/structure/B11627619.png)

